1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone
Overview
Description
1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone, also known as Fluoromethoxymethadone (FMM), is a synthetic opioid compound that has gained interest in the scientific community due to its potential as a new class of analgesics. FMM is structurally similar to methadone, a commonly used opioid for pain management. However, FMM has shown to have a higher potency and longer duration of action than methadone.
Mechanism of Action
FMM acts on the mu-opioid receptor, similar to other opioids like morphine and methadone. It binds to the receptor and activates the G-protein signaling pathway, leading to the inhibition of neurotransmitter release and the reduction of pain sensation.
Biochemical and Physiological Effects:
FMM has been shown to have a higher potency and longer duration of action than methadone. It has also been shown to have fewer side effects than other opioids, like respiratory depression and addiction. However, FMM has been shown to have a higher risk of inducing QT prolongation, a condition that can lead to arrhythmia and sudden cardiac death.
Advantages and Limitations for Lab Experiments
FMM has shown to be a promising compound for pain management and anti-tumor therapy. However, due to its potential risk of inducing QT prolongation, further studies are needed to determine its safety and efficacy. FMM is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for FMM research. One potential direction is to study its safety and efficacy in clinical trials for pain management and anti-tumor therapy. Another direction is to investigate its potential as a treatment for other conditions, like depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs.
Scientific Research Applications
FMM has been studied extensively for its potential as a new class of analgesics. It has shown to have a higher potency and longer duration of action than methadone, making it a potential alternative for pain management. FMM has also been studied for its potential as an anti-tumor agent. In a study conducted on mice, FMM was shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(3-fluorophenyl)-2-(3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-18-14-7-2-4-11(8-14)9-15(17)12-5-3-6-13(16)10-12/h2-8,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRQDBTOZJJSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383253 | |
Record name | 1-(3-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1-ethanone | |
CAS RN |
465514-80-1 | |
Record name | 1-(3-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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